REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[CH:3]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[Pd+2:13].[C:14]([O-:17])(=[O:16])[CH3:15].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22].C[N:24](C=O)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:24].[CH3:10][C:9]([O-:12])=[O:11].[CH3:15][C:14]([O-:17])=[O:16].[Pd+2:13].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22] |f:1.2.3,4.5,7.8,11.12.13,14.15|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Into 12 mL of dry DMF in an oven dried
|
Type
|
CUSTOM
|
Details
|
nitrogen filled tube was placed
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 2:1 and 1:1 heptane
|
Type
|
CUSTOM
|
Details
|
EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.2 mmol | |
AMOUNT: VOLUME | 0.5 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.62 mmol | |
AMOUNT: MASS | 0.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10 mmol | |
AMOUNT: MASS | 0.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[CH:3]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[Pd+2:13].[C:14]([O-:17])(=[O:16])[CH3:15].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22].C[N:24](C=O)C>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[NH2:24].[CH3:10][C:9]([O-:12])=[O:11].[CH3:15][C:14]([O-:17])=[O:16].[Pd+2:13].[C:18]([O-:21])([OH:20])=[O:19].[Na+:22] |f:1.2.3,4.5,7.8,11.12.13,14.15|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Into 12 mL of dry DMF in an oven dried
|
Type
|
CUSTOM
|
Details
|
nitrogen filled tube was placed
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was then dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 2:1 and 1:1 heptane
|
Type
|
CUSTOM
|
Details
|
EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.2 mmol | |
AMOUNT: VOLUME | 0.5 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.62 mmol | |
AMOUNT: MASS | 0.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10 mmol | |
AMOUNT: MASS | 0.87 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |